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Compound of Interest

Compound Name: L-779976

Cat. No.: B1674102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of L-779976, a potent and selective non-peptide agonist of the

somatostatin receptor 2 (SST2). This document is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential and experimental

application of this compound.

Chemical Structure and Properties
L-779976 is a complex synthetic molecule designed to mimic the action of the natural hormone

somatostatin at the SST2 receptor subtype. Its chemical identity and key physicochemical

properties are summarized in the table below.
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Property Value

IUPAC Name

(αR,βS)-N-(((1R,3S)-3-

(aminomethyl)cyclohexyl)methyl)-α-(((4-(2,3-

dihydro-2-oxo-1H-benzimidazol-1-yl)-1-

piperidinyl)carbonyl)amino)-β-methyl-1H-indole-

3-propanamide[1]

Molecular Formula C₃₃H₄₃N₇O₃[1]

Molecular Weight 585.74 g/mol [1]

SMILES

C--INVALID-LINK----INVALID-LINK--

CN">C@HNC(=O)N4CCC(CC4)n5c6ccccc6[nH

]c5=O[1]

InChI Key DDVPVAOEMZRZQU-CXDLDTBJSA-N[1]

Biological Activity and Mechanism of Action
L-779976 is a high-affinity, selective agonist for the somatostatin receptor subtype 2 (SST2).

Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate the diverse

physiological effects of somatostatin, including the regulation of hormone secretion and cell

growth.

Binding Affinity Profile
The selectivity of L-779976 for SST2 over other somatostatin receptor subtypes is a key

feature of its pharmacological profile. The following table summarizes the binding affinities (Ki

values) of L-779976 for the five human somatostatin receptor subtypes.
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Receptor Subtype Ki (nM)

hSST1 >1000

hSST2 0.18

hSST3 126

hSST4 >1000

hSST5 135

(Data derived from Rohrer et al., 1998, Science)

Mechanism of Action
Upon binding to the SST2 receptor, L-779976 induces a conformational change in the receptor,

leading to the activation of intracellular signaling cascades. The SST2 receptor is primarily

coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins by L-779976 leads to a

series of downstream events, including:

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP)

levels.

Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and

inhibition of voltage-gated calcium (Ca2+) channels, leading to cell hyperpolarization and

reduced calcium influx.

Activation of Phosphatases: Stimulation of phosphotyrosine phosphatases (PTPs), such as

SHP-1 and SHP-2.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the ERK1/2

pathway.

These signaling events collectively contribute to the physiological effects of L-779976, such as

the inhibition of hormone secretion (e.g., growth hormone) and the modulation of neuronal

activity.
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This section provides detailed methodologies for key experiments used to characterize the

activity of L-779976.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-779976 for somatostatin receptors.

Prepare cell membranes
expressing SST receptors

Incubate membranes with radioligand
(e.g., [125I]SRIF-14) and varying

concentrations of L-779976

Separate bound and free radioligand
by rapid filtration

Measure radioactivity of bound ligand
using a scintillation counter

Analyze data to determine
IC50 and calculate Ki

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Methodology:

Membrane Preparation: Cell membranes from cell lines stably expressing one of the five

human somatostatin receptor subtypes are prepared by homogenization and centrifugation.

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of

a radiolabeled somatostatin analog (e.g., [¹²⁵I]SRIF-14) and a range of concentrations of L-
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779976.

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of L-779976 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then

calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This functional assay measures the ability of L-779976 to inhibit adenylyl cyclase activity.

Methodology:

Cell Culture: Cells expressing the SST2 receptor are cultured in appropriate media.

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent the degradation of cAMP.

Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the

presence of varying concentrations of L-779976.

Lysis: The cells are lysed to release intracellular cAMP.

Quantification: The concentration of cAMP in the cell lysate is measured using a competitive

immunoassay (e.g., HTRF or ELISA).

Data Analysis: The concentration of L-779976 that produces a half-maximal inhibition of

forskolin-stimulated cAMP accumulation (EC50) is determined.

GTPγS Binding Assay
This assay measures the activation of G-proteins by L-779976.
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Methodology:

Membrane Preparation: Cell membranes expressing the SST2 receptor are prepared.

Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable

GTP analog) and varying concentrations of L-779976.

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter.

Washing: The filters are washed to remove unbound [³⁵S]GTPγS.

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is

quantified by scintillation counting.

Data Analysis: The concentration of L-779976 that stimulates half-maximal [³⁵S]GTPγS

binding (EC50) is determined.

Conclusion
L-779976 is a valuable research tool for studying the physiological roles of the SST2 receptor.

Its high affinity and selectivity make it a potent modulator of SST2-mediated signaling

pathways. The experimental protocols outlined in this guide provide a framework for the in vitro

characterization of L-779976 and other somatostatin receptor ligands. Further research into the

in vivo efficacy and pharmacokinetic properties of L-779976 and similar compounds may lead

to the development of novel therapeutics for a range of disorders, including neuroendocrine

tumors and acromegaly. However, it is important to note that the clinical development of L-
779976 was halted due to low oral bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [L-779976: A Technical Guide to a Selective
Somatostatin Receptor 2 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674102#l-779976-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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